5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol is a heterocyclic compound characterized by its unique triazole and pyridine structures. The compound has garnered interest in various scientific fields due to its potential biological activities. Its chemical formula is , and it has a molecular weight of 123.16 g/mol. The compound is identified by the Chemical Abstracts Service number 389607-01-6, indicating its unique identity in chemical databases .
This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound's significance lies in its potential applications in medicinal chemistry, particularly as a scaffold for drug development .
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. Typically, this process may include:
The molecular structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol features a fused ring system that includes both a triazole and a pyridine moiety. The structure can be represented as follows:
N1(CCCC2)C2=NC=N1
This notation indicates the arrangement of atoms and bonds within the molecule. The presence of multiple nitrogen atoms contributes to its reactivity and biological activity .
5,6-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 5,6-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing but suggests potential applications in treating various diseases through modulation of biochemical pathways .
Safety data sheets indicate that it should be handled with care due to potential irritant properties .
5,6-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol has several scientific uses:
Given its structural features and biological activity potential, this compound represents a valuable asset in drug discovery and development efforts across multiple therapeutic areas .
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine derivatives primarily relies on strategic cyclizations between hydrazine-containing compounds and partially saturated pyridine precursors. A significant challenge in constructing the triazolopyridine core involves managing oxidation sensitivity and achieving regioselective ring closure. One documented approach involves the reaction of hexahydropyridazine-1-carboximidamide hydrohalides with carbonyl compounds (aldehydes or ketones). This method proves particularly effective when using the hydrochloride salt (6b) rather than the hydroiodide analogue (6a), as it minimizes unwanted oxidation to imine byproducts (7) and significantly improves yields [2].
The hydrochloride salt 6b itself is efficiently prepared in a single-step synthesis from hexahydropyridazine hydrochloride (1) and cyanamide, offering a practical advantage [2]. Subsequent cyclization of 6b with aromatic aldehydes or low molecular weight ketones facilitates the formation of the desired 1,2,4-triazolo[1,2-a]pyridazine scaffold, a core structure directly relevant to the target molecule 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol. Modifications at specific positions, such as introducing a hydroxyl group at C7, would require appropriately functionalized starting materials or post-cyclization modifications. Earlier strategies exploring S-N exchange reactions on 3-methylsulfanyl precursors (4) with nitrogen nucleophiles proved less efficient, suffering from slow reaction kinetics, low yields, and significant competitive oxidation to imines (7) [2].
Table 1: Cyclization Strategies for Triazolopyridazine Core Formation
Precursor Type | Reagent/Condition | Key Product | Advantages | Limitations/Yield Issues |
---|---|---|---|---|
Hydrohalide Salt (6a, HI) | Aromatic Aldehydes/Ketones | 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines (5) | Direct core formation | Significant imine (7) formation; Lower yields |
Hydrohalide Salt (6b, HCl) | Aromatic Aldehydes/Ketones | 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines (5) | Minimal imine formation; Higher yields | Requires specific carbonyl partners |
3-Methylsulfanyl Derivative (4) | Nitrogen Nucleophiles (S-N exchange) | Target Amines (5) | Potential for diverse substitution | Very slow reaction; Very low yields; High imine (7) formation |
N'-Phenylcarboximidamide (6c) | Substituted Benzaldehydes | 3-Aryl-2-phenylhexahydrotriazolopyridazin-1-imines (8) | Access to 3-aryl substituted cores | Forms imines (8) not direct amines |
Multi-component reactions (MCRs) offer efficient, convergent routes to generate structurally diverse and functionally enriched triazolopyridine derivatives, including potential precursors to the 7-ol compound. A highly relevant strategy involves the use of β-enaminoester derivatives as central building blocks. These versatile intermediates readily participate in cyclocondensation reactions with various electrophiles to assemble the triazolopyrimidine or triazolopyridine core in a single step [6].
A prominent example involves the reaction of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1) with triethyl orthoformate and sodium azide in glacial acetic acid. This one-pot transformation yields ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2). Subsequent treatment of 2 with hydrazine hydrate induces cyclization, efficiently producing the fused thienotriazolopyrimidine system (3) in good yields [6]. While this specific example yields a thieno-fused system, the methodology exemplifies the power of MCRs using enaminoesters for constructing the crucial triazolopyrimidine core, which shares synthetic logic with the non-fused triazolopyridine target.
Further diversification is achieved by reacting diaminotriazolopyrimidine intermediates like 3 with various carbonyl partners. For instance, fusion with aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, anthracen-9-carbaldehyde) at elevated temperatures (180°C) directly provides 2-aryl-substituted thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives (10a-e) [6]. Similarly, reactions with active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate, acetylacetone) or heterocumulenes (carbon disulfide) under appropriate conditions lead to derivatives annulated at specific positions (6, 7, 8, 9 respectively). Adapting these MCR strategies using non-fused, hydroxyl-containing pyridine or dihydropyridine precursors could provide a direct route to functionalized 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol derivatives. The scalability of MCRs is a significant advantage, particularly when combined with flow chemistry approaches [6].
Table 2: Multi-Component Reaction (MCR) Routes to Functionalized Triazolopyrimidines/Triazolopyridines
Core Building Block | Reaction Partners | Conditions | Key Products | Relevance to Target Scaffold |
---|---|---|---|---|
β-Enaminoester (1) | Triethyl orthoformate, Sodium Azide | Glacial AcOH | Tetrazole 2 | Demonstrates enaminoester utility in N-N bond formation |
Tetrazole (2) | Hydrazine Hydrate | Reflux/Heating | Thienotriazolopyrimidine 3 | Direct cyclization to core structure |
Diaminotriazolopyrimidine (3) | Aromatic Aldehydes (e.g., 4-BrC₆H₄CHO, Anthracene-9-CHO) | Fusion (180°C) | 2-Aryl derivatives 10a-e | Method for C2 functionalization; Adaptable for non-thieno cores |
Diaminotriazolopyrimidine (3) | Diethyl Malonate | Heating | Ethyl acetate ester 6 | Access to carbonyl-functionalized derivatives |
Diaminotriazolopyrimidine (3) | Ethyl Cyanoacetate | 180°C | 3-Cyanomethyl derivative 7 | Introduction of nitrile functionality |
Diaminotriazolopyrimidine (3) | Acetylacetone | Heating | 1-Methyl-3-oxobutylideneamino 8 | Access to enaminone systems |
Diaminotriazolopyrimidine (3) | Carbon Disulfide / NaOEt | Ethanol, Heating | 2-Thioxo analog 9 | Introduction of thione functionality |
Translating batch synthesis protocols, particularly those involving sensitive intermediates or exothermic steps, into continuous flow processes offers significant advantages for the scalable and consistent production of heterocyclic compounds like 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol. Flow chemistry provides superior control over critical reaction parameters—residence time, temperature, and mixing efficiency—leading to enhanced reproducibility, reduced formation of byproducts, improved safety, and potential for automation [9].
While specific flow syntheses of the exact 7-ol derivative are not detailed in the provided sources, the principles and successes demonstrated for related triazolopyridine and pyrazolo-diazepine systems are highly applicable. For instance, a scalable synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates utilizes flow-compatible steps. Key transformations include the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc-propylamine and the subsequent Boc deprotection/cyclization. Conducting such steps under continuous flow conditions allows for precise control over the highly exothermic alkylation reaction and the potentially sensitive cyclization step, minimizing side reactions like dimerization or decomposition [9]. Furthermore, downstream transformations crucial for diversification, such as selective lactam reduction using borane or Buchwald-Hartwig aminations, are prime candidates for flow optimization due to their sensitivity to oxygen, moisture, or heat generation.
Optimization in flow reactors typically involves systematically varying parameters such as temperature, reagent concentration, stoichiometry, and residence time using relatively small amounts of material. Once optimized, these conditions can be directly scaled to production volumes by operating the flow system for extended periods ("scale-out") or by using larger volume reactors ("scale-up"), maintaining the same high efficiency and yield achieved during small-scale optimization. This approach minimizes the scale-up risks often encountered in traditional batch processing and is ideal for synthesizing pharmacophores requiring multi-step sequences involving potentially unstable intermediates [9].
Table 3: Flow Chemistry Advantages for Triazolopyridine Synthesis Steps
Synthetic Step Type | Batch Challenges | Flow Reactor Advantages | Exemplary Reaction (from literature) |
---|---|---|---|
Alkylation | Exothermicity; Requires slow addition; Cooling challenges | Precise temperature control; Excellent heat transfer; Safer handling of exotherms | Alkylation of pyrazole dicarboxylate with bromoalkylamine [9] |
Cyclization (Deprotection) | Sensitivity of intermediates; Possible side reactions (dimerization) | Precise residence time control; Minimizes exposure of sensitive intermediates | Boc deprotection/concomitant cyclization to diazepine [9] |
Reduction (e.g., Lactam → Amine) | Sensitivity to air/moisture; Exothermicity | Inert environment; Excellent temperature control; Integration possible | Borane-mediated lactam reduction [9] |
Amination (e.g., Buchwald-Hartwig) | Catalyst deactivation; Sensitivity to oxygen; Requires degassing | Sealed system; Precise gas introduction/stripping; Stable catalyst environment | Arylations on diazepine N-terminus [9] |
Multi-Component Reactions | Mixing dependence; Variable reaction times | Superior mixing; Consistent residence time for all molecules | Enaminoester + Azide + Aldehyde type reactions [6] |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: